5-bromo-2-(piperazin-1-yl)pyrimidine dihydrochloride

Solubility Salt screening Bioassay compatibility

5-Bromo-2-(piperazin-1-yl)pyrimidine dihydrochloride (CAS 1993009-79-2) is a heterocyclic building block comprising a pyrimidine core substituted with a bromine atom at the 5-position and a piperazine moiety at the 2-position, formulated as the dihydrochloride salt for enhanced aqueous solubility. With a molecular weight of 316.02 g/mol, this compound serves as a critical intermediate in the synthesis of piperazinylpyrimidine-based kinase inhibitors and Bcl-2 family protein antagonists, where the bromine atom functions as a versatile synthetic handle for transition-metal-catalyzed cross-coupling reactions.

Molecular Formula C8H13BrCl2N4
Molecular Weight 316
CAS No. 1993009-79-2
Cat. No. B6165219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-2-(piperazin-1-yl)pyrimidine dihydrochloride
CAS1993009-79-2
Molecular FormulaC8H13BrCl2N4
Molecular Weight316
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-(piperazin-1-yl)pyrimidine Dihydrochloride: A Dual-Functional Building Block for Kinase-Targeted Synthesis


5-Bromo-2-(piperazin-1-yl)pyrimidine dihydrochloride (CAS 1993009-79-2) is a heterocyclic building block comprising a pyrimidine core substituted with a bromine atom at the 5-position and a piperazine moiety at the 2-position, formulated as the dihydrochloride salt for enhanced aqueous solubility [1]. With a molecular weight of 316.02 g/mol, this compound serves as a critical intermediate in the synthesis of piperazinylpyrimidine-based kinase inhibitors and Bcl-2 family protein antagonists, where the bromine atom functions as a versatile synthetic handle for transition-metal-catalyzed cross-coupling reactions [2][3].

Why 5-Bromo-2-(piperazin-1-yl)pyrimidine Dihydrochloride Cannot Be Simply Replaced by In-Class Analogs


Substituting this compound with the free base or mono-hydrochloride salt introduces significant solubility and formulation variability that can compromise assay reproducibility in aqueous biological systems [1]. Replacing the 5-bromo substituent with a 5-chloro analog reduces cross-coupling reactivity by approximately three-fold in palladium-catalyzed reactions, directly impacting synthetic efficiency and yield in the construction of complex kinase inhibitor libraries [2]. Furthermore, the specific 2-piperazinyl-5-bromopyrimidine regioisomer provides a defined geometric orientation for hinge-region binding in kinase targets, a structural feature not replicated by 4-substituted or 5-piperazinyl isomers [3].

Quantitative Differentiation Evidence: 5-Bromo-2-(piperazin-1-yl)pyrimidine Dihydrochloride vs. Closest Analogs


Aqueous Solubility Enhancement: Dihydrochloride Salt vs. Free Base

The dihydrochloride salt form (CAS 1993009-79-2) dissociates in aqueous media to release the protonated piperazine moiety, substantially increasing water solubility relative to the neutral free base (CAS 99931-82-5; LogP = 1.04, indicating moderate lipophilicity) [1]. While the free base exhibits low aqueous solubility (predominantly soluble in organic solvents such as DMSO), the dihydrochloride salt is freely soluble in water, consistent with the behavior of piperazine dihydrochloride salts which demonstrate water solubility of 41% w/w at 20°C [2]. This solubility differential is critical for achieving target compound concentrations in biochemical and cell-based assays without exceeding DMSO tolerance limits.

Solubility Salt screening Bioassay compatibility

Cross-Coupling Reactivity: 5-Bromo vs. 5-Chloro Substituent in Pyrimidine Derivatization

In palladium-catalyzed cross-coupling reactions of halopyrimidines, the bromo substituent demonstrates consistently higher reactivity compared to the chloro analog. A systematic study of aminolysis rates for corresponding chloro-, bromo-, and iodo-pyrimidines established that bromopyrimidines are the most reactive, with chloropyrimidines being the least reactive; the greatest rate difference between bromo and chloro within a given substitution group is approximately three-fold [1]. This reactivity advantage translates to higher yields and shorter reaction times when the 5-bromo compound is employed as a substrate in Suzuki-Miyaura couplings with aryl or heteroaryl boronic acids to generate biaryl kinase inhibitor scaffolds [2].

Suzuki coupling C–C bond formation Synthetic efficiency

Kinase Profiling Selectivity: Piperazinylpyrimidine Scaffold Differentiation

Piperazinylpyrimidine derivatives incorporating the 5-bromo-2-(piperazin-1-yl)pyrimidine core have demonstrated selective binding to specific kinase subfamilies. In kinase profiling studies of compounds synthesized from this scaffold, compound 4 (a derivative of the core structure) exhibited selective binding and inhibition of oncogenic mutant forms of PDGFR family kinases (KIT and PDGFRA) compared to their wild-type isoforms, with the selectivity being driven by the orientation of the piperazinylpyrimidine moiety in the kinase hinge region [1]. This selectivity profile contrasts with promiscuous type-I kinase inhibitors like sunitinib, which interact with >15% of the kinome at Kd <100 nM [2].

Kinase selectivity PDGFR KIT mutants Anticancer

Bcl-XL Binding Affinity: Pyrimidylpiperazine Derivatives Derived from the Core Scaffold

Pyrimidylpiperazine compounds synthesized via derivatization of the 5-bromo-2-(piperazin-1-yl)pyrimidine core have been discovered as inhibitors of the prosurvival Bcl-2 protein family member Bcl-XL. The most potent compound identified in this series (compound 21) demonstrated a binding affinity Ki of 127 nM against Bcl-XL and a GI50 of 8.4 μM against A549 lung adenocarcinoma cells [1]. This represents a distinct target engagement profile compared to other piperazine-containing scaffolds that primarily target GPCRs or cholinesterases.

Bcl-2 family Apoptosis Cancer resistance Protein-protein interaction

Supplier-Grade Purity and Characterization: Commercial Availability for Reproducible Research

The free base form (CAS 99931-82-5) is commercially available with certified purity of 97% (HPLC) from multiple reputable suppliers, including Fluorochem (melting point 77–79°C, MDL MFCD01314280) and Sigma-Aldrich (AldrichCPR collection) . The dihydrochloride salt (CAS 1993009-79-2) is typically supplied at ≥95% purity. This level of characterization, including MDL number registration and documented melting point, provides procurement confidence compared to less-characterized in-class analogs such as 5-chloro-2-(piperazin-1-yl)pyrimidine dihydrochloride, for which analytical data is less consistently reported across vendors.

Purity Quality control Reproducibility Procurement

Prioritized Application Scenarios for 5-Bromo-2-(piperazin-1-yl)pyrimidine Dihydrochloride Based on Evidence


Parallel Synthesis of Kinase-Focused Compound Libraries via Suzuki-Miyaura Cross-Coupling

The 5-bromo substituent enables efficient palladium-catalyzed Suzuki coupling with diverse boronic acids to generate focused libraries of piperazinylpyrimidine kinase inhibitors. The approximately three-fold reactivity advantage over the chloro analog translates to higher throughput in parallel synthesis formats, making this compound the preferred substrate for medicinal chemistry groups generating >50-compound arrays targeting kinase hinge-region binding [1][2].

Development of Mutant-Selective PDGFR Family Kinase Inhibitors for Drug-Resistant Cancers

As demonstrated by Shallal and Russu (2011), piperazinylpyrimidine derivatives built from this scaffold exhibit selective inhibition of oncogenic KIT and PDGFRA mutants over wild-type isoforms. This selectivity profile is particularly relevant for tumors that have developed resistance to first-line tyrosine kinase inhibitors, providing a rationale for procuring this building block in oncology programs targeting imatinib-resistant gastrointestinal stromal tumors or mutant-driven leukemias [3].

Synthesis of Bcl-XL Protein-Protein Interaction Inhibitors to Overcome Chemotherapy Resistance

Derivatization of the 5-bromo-2-(piperazin-1-yl)pyrimidine core has yielded pyrimidylpiperazine compounds with Ki = 127 nM binding affinity for Bcl-XL, a validated anti-apoptotic target in chemotherapy-resistant cancers. This application scenario supports procurement for academic and industrial groups investigating the Bcl-2 family as a therapeutic vulnerability in lung adenocarcinoma and other solid tumors [4].

Aqueous-Compatible Biochemical Screening Without Additional Formulation Steps

The dihydrochloride salt form provides immediate aqueous solubility suitable for biochemical and cell-based assays, eliminating the need for in-house salt formation or extended sonication in DMSO. This is critical for high-throughput screening facilities where compound handling consistency directly impacts data quality. Procurement of the pre-formulated salt ensures that stock solutions can be prepared at target concentrations (typically 10–50 mM in aqueous buffer) without exceeding recommended DMSO concentrations [5][6].

Quote Request

Request a Quote for 5-bromo-2-(piperazin-1-yl)pyrimidine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.